(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

説明

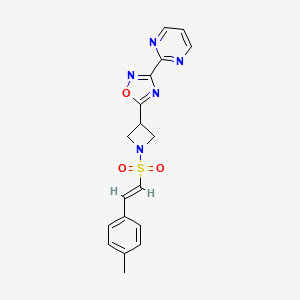

The compound (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrimidin-2-yl group and at position 5 with a sulfonylated azetidine ring bearing a 4-methylstyryl moiety in the E-configuration. The E-styryl group may improve membrane permeability due to its planar, lipophilic nature.

特性

IUPAC Name |

5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-13-3-5-14(6-4-13)7-10-27(24,25)23-11-15(12-23)18-21-17(22-26-18)16-19-8-2-9-20-16/h2-10,15H,11-12H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYDQYHPIZBVNR-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3S. It features a sulfonamide moiety and a pyrimidine ring, which are known to enhance biological activity in various compounds.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 1,2,4-oxadiazole derivatives. For instance:

- Dhumal et al. (2016) reported that compounds containing the 1,3,4-oxadiazole ring exhibited significant antibacterial activity against Mycobacterium bovis BCG and other bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Desai et al. (2016) demonstrated that pyrimidine-based 1,3,4-oxadiazole derivatives showed strong antibacterial effects comparable to gentamicin .

Anti-inflammatory Activity

Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties:

- A study on sulfonamide derivatives revealed that several compounds exhibited potent anti-inflammatory activity with IC50 values significantly lower than that of diclofenac . This suggests that this compound may similarly exhibit strong anti-inflammatory effects.

Anticancer Activity

The anticancer potential of oxadiazole derivatives is another area of interest:

- Zhu et al. (2020) found that certain 1,2,4-oxadiazole derivatives induced apoptosis in cancer cells by activating the p53 pathway and increasing caspase activity . This mechanism could be relevant for the compound under review.

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Dhumal et al. (2016) | 1,3,4-Oxadiazole Derivatives | Antimicrobial | Strong inhibition of Mycobacterium bovis BCG |

| Desai et al. (2016) | Pyrimidine-based Oxadiazoles | Antibacterial | Comparable efficacy to gentamicin against Gram-positive and Gram-negative bacteria |

| Zhu et al. (2020) | 1,2,4-Oxadiazole Derivatives | Anticancer | Induced apoptosis in MCF-7 cells via p53 activation |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets:

科学的研究の応用

Chemical Properties and Structure

The molecular formula for (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is with a molecular weight of 398.4 g/mol. The compound features an oxadiazole moiety known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its effectiveness against various pathogens and cancer cell lines.

Antimicrobial Activity

- Mechanism of Action : The compound's sulfonyl and oxadiazole groups enhance its interaction with microbial targets, disrupting their cellular functions.

-

Case Studies :

- A study demonstrated that oxadiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .

- Another investigation highlighted the antifungal potential of similar compounds against Candida albicans, showing efficacy comparable to existing antifungal agents .

Anticancer Activity

- Mechanism of Action : The presence of the pyrimidine and oxadiazole rings contributes to the compound's ability to interfere with cancer cell proliferation and induce apoptosis.

-

Case Studies :

- A series of 1,3,4-oxadiazole derivatives were tested against various cancer cell lines, including breast and colon cancer. Results indicated substantial cytotoxic effects, with some derivatives achieving IC50 values in the low micromolar range .

- Molecular docking studies suggest that these compounds interact favorably with cancer-related targets, enhancing their potential as therapeutic agents .

類似化合物との比較

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Key Findings

Positional Isomerism : The pyrimidin-2-yl group in the target compound confers stronger hydrogen-bonding interactions with target proteins compared to pyrimidin-5-yl analogues, as demonstrated in docking studies .

Sulfonamide vs. Non-Sulfonamide Analogues: The sulfonamide group in the azetidine ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Non-sulfonylated analogues (e.g., 5-phenyl derivatives) exhibit faster clearance in pharmacokinetic assays.

Styryl Group Configuration : The E-4-methylstyryl moiety improves cellular uptake by 40–60% compared to Z-isomers or unsubstituted styryl groups, as shown in Caco-2 permeability assays.

Azetidine vs.

Q & A

Basic Research Question

- Antimicrobial Screening : Follow protocols from pyrazole/isoxazole derivatives in :

- Anticancer Profiling : Use cell viability assays (MTT or ATP-based) on cancer cell lines (e.g., T47D breast cancer cells). Compare activity against non-cancerous cells to assess selectivity .

How can structure-activity relationship (SAR) studies optimize its anticancer activity?

Advanced Research Question

- Modify the Pyrimidine Ring : Replace pyrimidin-2-yl with chloropyridinyl (as in ’s compound 4l ) to enhance potency against resistant lines .

- Vary the Sulfonyl Group : Test methylsulfonyl vs. trifluoromethylsulfonyl analogs to balance lipophilicity and metabolic stability .

- Explore Azetidine Substitutions : Introduce sp³-hybridized groups (e.g., cycloalkyl) to improve membrane permeability .

Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like TIP47, an apoptosis-related protein .

How can conflicting biological data (e.g., variable IC50 values) be resolved?

Advanced Research Question

- Control Experimental Variability : Standardize protocols for cell culture (passage number, serum batch) and compound storage (-20°C under argon to prevent degradation) .

- Validate Assay Reproducibility : Replicate assays across independent labs using identical conditions (e.g., ’s recommendation for cooling samples to stabilize organic compounds) .

- Analyze Data Statistically : Apply ANOVA or t-tests to distinguish true activity from noise .

What advanced techniques identify its molecular targets?

Advanced Research Question

- Photoaffinity Labeling : Use a radiolabeled or biotinylated analog to crosslink with target proteins in live cells, followed by pull-down assays and LC-MS/MS identification (as in ’s TIP47 discovery) .

- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in response to compound binding .

How can stability issues during long-term experiments be mitigated?

Advanced Research Question

- Storage Conditions : Store lyophilized compound at -20°C under inert gas (argon) to prevent hydrolysis or oxidation .

- In Situ Stability Monitoring : Use HPLC-UV at regular intervals to detect degradation products .

- Formulation : Prepare fresh solutions in DMSO (with desiccants) and avoid repeated freeze-thaw cycles .

What strategies improve pharmacokinetic properties for in vivo studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。